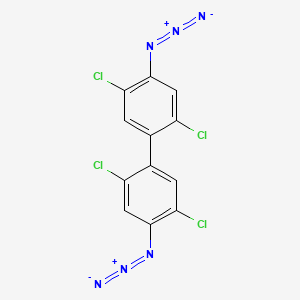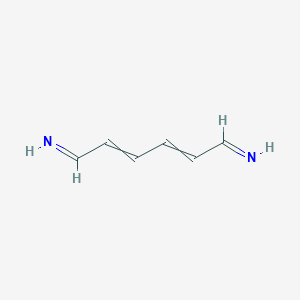
Hexa-2,4-diene-1,6-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexa-2,4-diene-1,6-diimine is an organic compound characterized by the presence of two conjugated double bonds and two imine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexa-2,4-diene-1,6-diimine can be synthesized through several methods. One common approach involves the reaction of diacetylene with formaldehyde in the presence of a polar solvent and a silver catalyst . The reaction is typically carried out at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexa-2,4-diene-1,6-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The double bonds and imine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Hexa-2,4-diene-1,6-diimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hexa-2,4-diene-1,6-diimine involves its interaction with molecular targets through its conjugated double bonds and imine groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Hexa-2,4-diene-1,6-diimine can be compared with other similar compounds, such as:
Hexa-2,4-diyne-1,6-diamine: This compound has similar structural features but contains triple bonds instead of double bonds.
Hexa-2,4-diene: A simpler compound with only double bonds and no imine groups.
The uniqueness of this compound lies in its combination of conjugated double bonds and imine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
138846-90-9 |
|---|---|
Fórmula molecular |
C6H8N2 |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
hexa-2,4-diene-1,6-diimine |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-8H |
Clave InChI |
TUTPLVGFFJWWGZ-UHFFFAOYSA-N |
SMILES canónico |
C(=CC=N)C=CC=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


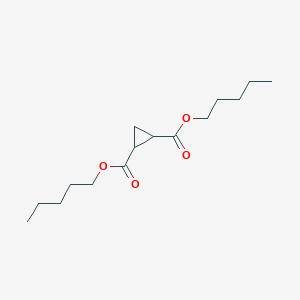
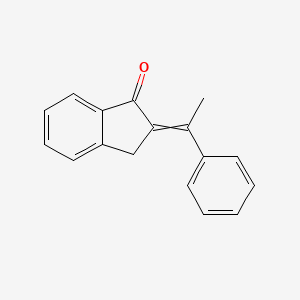
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)

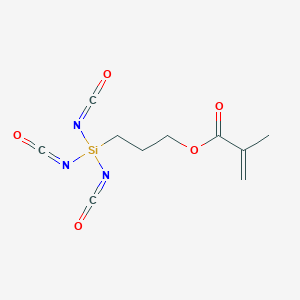

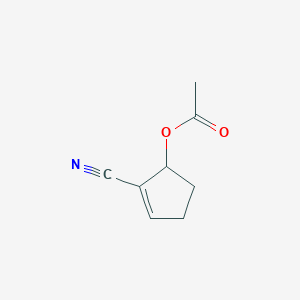
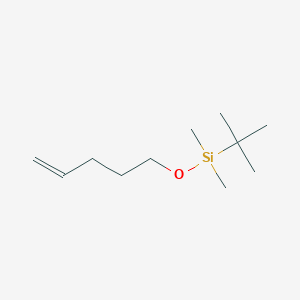
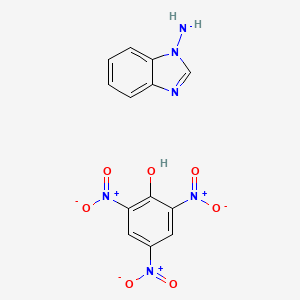
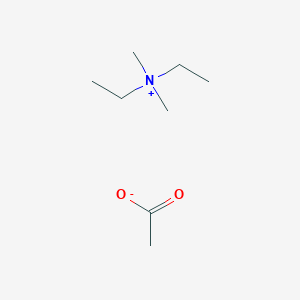

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
